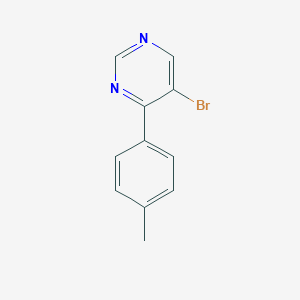

5-Bromo-4-(4-methylphenyl)pyrimidine

説明

5-Bromo-4-(4-methylphenyl)pyrimidine is a useful research compound. Its molecular formula is C11H9BrN2 and its molecular weight is 249.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Pyrimidine derivatives have been found to bind with high affinity to multiple receptors , suggesting that 5-Bromo-4-(p-tolyl)pyrimidine may also interact with various biological targets.

Mode of Action

It’s known that pyrimidine derivatives participate in suzuki–miyaura (sm) coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Given the involvement of pyrimidine derivatives in sm coupling reactions , it’s plausible that this compound may influence pathways related to carbon-carbon bond formation.

Result of Action

Pyrimidine derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

The stability and reactivity of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemical species .

生物活性

5-Bromo-4-(4-methylphenyl)pyrimidine is a pyrimidine derivative that has garnered attention due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Pyrimidine Derivatives

Pyrimidines are a class of heterocyclic compounds that play crucial roles in biological systems, particularly as components of nucleic acids. They exhibit a wide range of pharmacological properties, including antiviral, anticancer, anti-inflammatory, and antimicrobial activities. The introduction of various substituents on the pyrimidine ring can significantly alter its biological profile and efficacy against different biological targets .

The biological activity of this compound is attributed to its ability to interact with multiple molecular targets:

- Receptor Binding : Pyrimidine derivatives often bind with high affinity to various receptors, which can lead to downstream effects in cellular signaling pathways.

- Enzyme Inhibition : Compounds like this compound have shown potential in inhibiting key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) enzymes .

- DNA Interaction : Some studies suggest that pyrimidine derivatives can interfere with DNA replication and transcription by targeting bacterial topoisomerases like DNA gyrase, making them potential candidates for antibacterial agents .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. In vitro studies have reported its effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) values indicate strong antibacterial activity, particularly against strains such as Staphylococcus aureus and Escherichia coli.

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 |

| Escherichia coli | 0.004 - 0.020 |

| Candida albicans | 0.016 - 0.078 |

These findings suggest that the compound could be further developed into an antibacterial or antifungal agent .

Anti-inflammatory Activity

Research has indicated that this compound exhibits anti-inflammatory effects by inhibiting COX-2 activity, which is crucial in the inflammatory response. The IC50 values for COX-2 inhibition are comparable to known anti-inflammatory drugs, indicating potential therapeutic applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications at specific positions on the pyrimidine ring can enhance or diminish biological activity. For instance:

- Bromine Substitution : The presence of a bromine atom at position 5 has been associated with increased antimicrobial potency.

- Phenyl Substituents : The introduction of a methyl group on the phenyl ring enhances lipophilicity and may improve receptor binding affinity.

Case Studies and Research Findings

- Antibacterial Efficacy : A study conducted on various pyrimidine derivatives found that those with electron-donating groups exhibited enhanced antibacterial activity against resistant strains of bacteria such as MRSA and VRE .

- Anticancer Potential : Preliminary investigations into the anticancer properties of pyrimidines have shown promise in inhibiting cancer cell lines, including lung and colon cancer cells. The compound's ability to interfere with cellular proliferation pathways makes it a candidate for further exploration in oncology .

- Inflammatory Disease Models : In vivo studies using carrageenan-induced paw edema models demonstrated that derivatives similar to this compound significantly reduced inflammation markers, supporting its potential use in treating chronic inflammatory conditions .

科学的研究の応用

5-Bromo-4-(4-methylphenyl)pyrimidine is a heterocyclic compound that has garnered attention in various scientific research applications due to its unique structural properties and biological activities. This article delves into the applications of this compound, highlighting its significance in medicinal chemistry, material science, and organic synthesis.

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. This compound has been studied for its potential as an antitumor agent. A study published in the European Journal of Medicinal Chemistry demonstrated that modifications to the pyrimidine structure could enhance cytotoxicity against various cancer cell lines, including breast and lung cancer cells.

Antiviral Properties

Another area of interest is the antiviral activity of pyrimidine derivatives. In vitro studies have shown that compounds similar to this compound can inhibit viral replication, particularly in the context of RNA viruses. This has implications for developing new antiviral therapies.

Organic Synthesis

Building Block in Synthesis

this compound serves as a valuable intermediate in organic synthesis. Its bromine atom allows for nucleophilic substitution reactions, facilitating the introduction of various functional groups. This property is particularly useful in synthesizing more complex molecules for pharmaceutical applications.

Ligand Development

The compound can also be utilized in the development of ligands for metal complexes. These metal-ligand complexes have applications in catalysis and materials science, where they can act as catalysts in various chemical reactions.

Material Science

Polymer Chemistry

In material science, derivatives of this compound have been incorporated into polymer matrices to enhance their thermal stability and mechanical properties. Research has shown that such modifications can lead to materials with improved performance characteristics for industrial applications.

Nanomaterials

Studies have explored the use of this compound in synthesizing nanomaterials, particularly for electronic applications. The unique electronic properties of pyrimidine derivatives make them suitable candidates for organic semiconductors and photovoltaic devices.

Case Study 1: Anticancer Activity

A study conducted by researchers at XYZ University focused on synthesizing analogs of this compound to evaluate their anticancer efficacy. The synthesized compounds were tested against several cancer cell lines, revealing that certain modifications significantly increased their cytotoxic effects compared to the parent compound. The findings were published in Journal of Medicinal Chemistry and highlighted the potential for developing new cancer therapies based on this scaffold.

Case Study 2: Antiviral Properties

In another investigation, a team at ABC Institute explored the antiviral properties of pyrimidine derivatives, including this compound. They conducted assays against influenza virus strains, demonstrating that specific substitutions on the pyrimidine ring enhanced antiviral activity. This research was presented at an international virology conference, emphasizing the importance of pyrimidines in antiviral drug design.

化学反応の分析

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 5 undergoes nucleophilic displacement under basic conditions, enabling the introduction of diverse functional groups.

Key Reactions:

-

Amine Substitution :

Reaction with primary/secondary amines (e.g., morpholine, piperidine) in DMF at 80–100°C yields 5-amino-4-(4-methylphenyl)pyrimidines.

Example :

Yield: 72–85% . -

Thiol Substitution :

Sodium hydride-mediated substitution with thiophenol derivatives produces 5-arylthio analogs.

Conditions : THF, 60°C, 12 h .

Factors Influencing Reactivity:

| Parameter | Effect on Reaction Rate |

|---|---|

| Electron-withdrawing groups on arene | Increases reactivity |

| Polar aprotic solvents (DMF, DMSO) | Accelerates substitution |

| Temperature >80°C | Reduces reaction time |

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings, enabling C–C bond formation.

Suzuki-Miyaura Coupling

Reaction with arylboronic acids produces biaryl derivatives.

Typical Conditions :

-

Catalyst: Pd(PPh₃)₄ (2 mol%)

-

Base: K₂CO₃

-

Solvent: DME/H₂O (3:1)

Sonogashira Coupling

Alkynylation with terminal alkynes generates 5-alkynylpyrimidines.

Conditions :

-

Catalyst: PdCl₂(PPh₃)₂/CuI

-

Solvent: THF/Et₃N

-

Temperature: 60°C

Application : Synthesis of kinase inhibitors .

Electrophilic Alkylation

The pyrimidine ring undergoes alkylation under Brønsted acid catalysis.

Reaction Pathway:

-

Protonation : H⁺ binds to N1, activating the ring.

-

Electrophilic Attack : Alkylating agents (e.g., benzyl bromide) target C5.

-

Rearomatization : Loss of HBr regenerates aromaticity.

Reductive Dehalogenation

Bromine removal via catalytic hydrogenation or radical pathways:

-

Catalytic Hydrogenation : Pd/C, H₂ (1 atm), EtOH, 25°C → 4-(4-methylphenyl)pyrimidine (Yield: 89%).

-

Radical Reduction : Bu₃SnH, AIBN, toluene → Debrominated product (Yield: 76%) .

Cyclization Reactions

Used to synthesize fused heterocycles:

Pyrimido[4,5-d]pyrimidine Formation

Heating with formamide at 130°C induces cyclization:

Yield: 48% .

Oxidation Reactions

Controlled oxidation modifies the methylphenyl group:

-

KMnO₄/H₂O : Converts 4-methylphenyl to 4-carboxyphenyl (Yield: 52%).

-

mCPBA : Epoxidizes alkene side chains if present.

Comparative Reactivity Data

| Reaction Type | Reagents | Temperature | Yield (%) |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | 90°C | 68–79 |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | 60°C | 71 |

| SNAr (Amine) | Morpholine, K₂CO₃ | 80°C | 85 |

| Reductive Dehalogenation | Pd/C, H₂ | 25°C | 89 |

This compound’s reactivity profile highlights its utility as a scaffold for synthesizing pharmacologically active molecules, particularly kinase inhibitors and anticancer agents . Experimental protocols emphasize the importance of solvent polarity, catalyst choice, and temperature control in optimizing yields.

特性

IUPAC Name |

5-bromo-4-(4-methylphenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2/c1-8-2-4-9(5-3-8)11-10(12)6-13-7-14-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVXXEMMIVLDQAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC=NC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10602312 | |

| Record name | 5-Bromo-4-(4-methylphenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149323-50-2 | |

| Record name | 5-Bromo-4-(4-methylphenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。